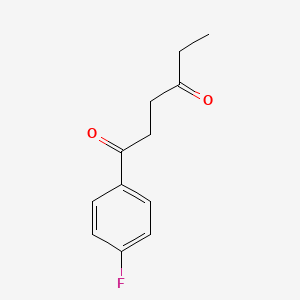

1-(4-Fluorophenyl)1,4-hexanedione

Description

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)hexane-1,4-dione |

InChI |

InChI=1S/C12H13FO2/c1-2-11(14)7-8-12(15)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |

InChI Key |

FDRNMBRIMTVQQT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Fluorophenyl)1,4-hexanedione serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the preparation of atorvastatin calcium, a widely prescribed medication for lowering cholesterol. The synthesis involves multiple steps including cyclization and hydrolysis, demonstrating the compound's utility in complex drug synthesis pathways .

Table 1: Pharmaceutical Applications of this compound

| Compound | Application | Synthesis Method |

|---|---|---|

| Atorvastatin Calcium | Cholesterol-lowering agent | Cyclization, hydrolysis |

| HMG-CoA reductase inhibitors | Hypolipidemic agents | Multi-step synthesis |

Synthetic Methodologies

The compound is also significant in organic synthesis as a building block for various chemical reactions. Its structure allows for diverse transformations, including aldol condensation and asymmetric hydrogenation. These reactions are essential for creating chiral centers in pharmaceuticals and other fine chemicals .

Case Study: Synthesis of HMG-CoA Reductase Inhibitors

A notable case study involves the synthesis of HMG-CoA reductase inhibitors using this compound as an intermediate. The process is characterized by high diastereomeric excess and improved yields compared to previous methods. This advancement highlights the compound's role in enhancing the efficiency of drug development processes .

Material Science Applications

Beyond medicinal uses, this compound finds applications in material science. Its derivatives are explored for use in liquid crystal devices due to their favorable optical properties. Research indicates that compounds derived from this compound can enhance the performance of liquid crystal displays by improving alignment and response times .

Table 2: Material Science Applications

| Application | Material Type | Performance Metrics |

|---|---|---|

| Liquid Crystal Displays | Photoalignment surfaces | Improved anchoring strength |

| Optical materials | Nonlinear optical devices | Enhanced optical properties |

Chemical Reactions Analysis

Chemical Reactions of 1-(4-Fluorophenyl)1,4-hexanedione

This compound can undergo several types of chemical reactions due to its diketone structure. These include:

-

Aldol Condensation : This reaction involves the formation of a new carbon-carbon bond between two carbonyl compounds, often resulting in the formation of an enone.

-

Michael Addition : This is a nucleophilic addition reaction where a nucleophile attacks the β-position of an α,β-unsaturated carbonyl compound.

-

Cyclization Reactions : These can occur under specific conditions, leading to the formation of cyclic compounds.

Reaction Conditions and Reagents:

| Reaction Type | Reagents/Conditions |

|---|---|

| Aldol Condensation | Base (e.g., NaOH), suitable aldehyde/ketone |

| Michael Addition | Nucleophile (e.g., amines, alcohols), solvent (e.g., ethanol) |

| Cyclization | Acidic or basic conditions, depending on the desired product |

Research Findings and Data

Recent studies have explored the use of diketones like this compound in various synthetic pathways. For instance, deoxygenative coupling reactions involving 1,2-dicarbonyl compounds have shown promise in synthesizing complex molecules efficiently .

Deoxygenative Coupling:

| Substrate | Yield (%) |

|---|---|

| Valproic Acid | 71 |

| Bezafibrate | 83 |

| Gemfibrozil | 71 |

These reactions highlight the versatility of diketones in organic synthesis and their potential applications in pharmaceuticals and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl Substitutions

1-(4-Hydroxyphenyl)-1,4-hexanedione

- Structure : Differs by replacing the fluorine atom with a hydroxyl group at the para position.

- Properties : Higher polarity due to the hydroxyl group, leading to increased solubility in polar solvents. Reported melting point: 75–77°C .

- Synthesis : Prepared via propanal condensation with 1-(4-methoxyphenyl)-2-propen-1-one, followed by demethylation .

1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- Structure : Incorporates a diazaspiro ring system and a thione group, increasing molecular complexity.

Anti-malarial 1,4-Disubstituted Piperidines

- Example: [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol.

- Key Differences : Piperidine ring replaces the diketone backbone; hydroxyl group enhances antiplasmodial activity (IC50: 1.03–4.43 μg/mL against resistant strains) .

Table 1: Physical Properties of Selected Analogues

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)-1,4-hexanedione | C12H13FO2 | 220.23 | Not reported | 4-Fluorophenyl, diketone |

| 1-(4-Hydroxyphenyl)-1,4-hexanedione | C12H14O3 | 206.24 | 75–77 | 4-Hydroxyphenyl, diketone |

| 1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | C21H18F2N2OS | 384.4 | Not reported | Fluorobenzoyl, diazaspiro |

Pharmacological Activity

- Anti-malarial Piperidines : Exhibit high selectivity indices (SI = 15–182) against Plasmodium strains due to hydroxyl and fluorophenyl groups .

- Ezetimibe Metabolites : Fungal biotransformation products like (3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one show halogen retention and hydroxylation, influencing bioavailability .

Key Findings and Implications

- Structural Flexibility : Fluorophenyl substitution enhances lipophilicity and metabolic stability compared to hydroxylated analogues .

- Functional Group Impact : Hydroxyl groups (e.g., in anti-malarial piperidines) improve target engagement and selectivity, while diketones serve as synthetic intermediates .

- Synthetic Challenges : Fluorinated compounds often require specialized halogenation techniques, whereas hydroxylated derivatives necessitate protection/deprotection strategies .

Preparation Methods

Friedel-Crafts Acylation with Fluorinated Aromatics

A primary route involves Friedel-Crafts acylation, where 4-fluorobenzene reacts with a diketone precursor. In Example 3 of US Patent 8,178,697, a related compound, 1-(4-fluorophenyl)-5-methyl-2-phenyl-1,4-hexanedione, was synthesized via a two-step process:

-

Enolate Formation : (±)-Methyl 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-pentenoate was treated with hydrogen peroxide (H₂O₂) and perchloric acid (HClO₄) to generate an electrophilic α,β-unsaturated ketone.

-

Cyclization and Oxidation : The intermediate underwent acid-catalyzed cyclization, followed by oxidative cleavage to yield the 1,4-diketone scaffold.

While this method targets a derivative, it demonstrates the feasibility of using fluorinated aromatics in diketone synthesis. Adapting this protocol for 1-(4-fluorophenyl)-1,4-hexanedione would require substituting the phenyl and methyl groups with hydrogen atoms, likely via hydrogenolysis or selective deprotection.

Catalytic Deoxygenative Coupling

Visible-Light-Mediated Energy Transfer

Recent advances in photoredox catalysis offer a sustainable pathway. A 2024 study demonstrated the deoxygenative coupling of 1,2-dicarbonyl compounds with nucleophiles using visible light and triphenylphosphine (PPh₃). For 1-(4-fluorophenyl)-1,4-hexanedione, this could involve:

-

Substrate Design : 1,2-Diketones (e.g., benzil) paired with 4-fluorophenyl Grignard reagents.

-

Reaction Conditions : Irradiation with 3 W blue LEDs in 1,2-dichloroethane (DCE) at room temperature, with 4 Å molecular sieves to scavenge water.

This method avoids harsh acids and enables modular functionalization, though yields for fluorinated products remain unvalidated in the literature.

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Acid-Catalyzed Pathways

In classical methods, HClO₄ facilitates both enolate formation and subsequent cyclization by polarizing carbonyl groups and stabilizing transition states. Computational studies suggest that the electron-withdrawing fluorine atom on the phenyl ring enhances electrophilicity at the α-carbon, promoting nucleophilic attack.

Solvent and Temperature Effects

Nonpolar solvents like DCE improve reaction homogeneity in photoredox methods, while ethanol’s high dielectric constant enhances microwave absorption in BiCl₃-catalyzed reactions. Temperature control is critical: exceeding 50°C in Friedel-Crafts reactions leads to over-oxidation byproducts .

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorophenyl)-1,4-hexanedione, and what key parameters influence yield?

Methodological Answer: The synthesis typically involves fluorophenyl precursor alkylation or ketone formation via Claisen condensation. Critical parameters include solvent polarity (e.g., THF vs. DMF), temperature control (±2°C precision), and catalyst selection (e.g., palladium for cross-coupling). For example, optimizing stoichiometry of 4-fluorophenylacetyl chloride and hexanedione precursors can mitigate side reactions like over-alkylation .

Q. How is this compound characterized using spectroscopic techniques, and what spectral markers are diagnostic?

Methodological Answer:

- NMR : The fluorophenyl group shows distinct ¹⁹F NMR shifts near -110 ppm (vs. CFCl₃), while ketone carbonyls in ¹³C NMR appear at ~205–210 ppm.

- IR : Strong C=O stretches at 1700–1750 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ confirm functional groups.

- MS : Molecular ion peaks (e.g., m/z 220 [M+H]⁺) and fragmentation patterns validate structure .

Q. What thermodynamic properties (e.g., boiling point, solubility) are critical for handling this compound?

Methodological Answer: Boiling point: 469.2 K (196°C) under standard conditions. Solubility varies with solvent polarity—high in DMSO (>50 mg/mL) but low in hexane (<1 mg/mL). Thermogravimetric analysis (TGA) under nitrogen can assess thermal stability during purification .

Q. How should raw data from synthesis experiments be processed and presented to ensure reproducibility?

Methodological Answer:

- Include processed data (e.g., yield calculations, purity metrics) in the main text.

- Tabulate raw data (e.g., TLC Rf values, NMR integration ratios) in appendices.

- Use error analysis (e.g., ±2% yield deviation from triplicate trials) to address uncertainties in methodology .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) simulations predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and reactive sites. For example, the fluorophenyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic reactivity at the diketone moiety. Basis sets like 6-31G* and solvent-polarizable continuum models (PCM) improve accuracy .

Q. What methodologies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

Methodological Answer:

- Cross-validate NMR assignments using COSY and HSQC to distinguish overlapping signals.

- For anomalous NOESY interactions (e.g., non-adjacent proton coupling), conduct variable-temperature NMR to assess conformational dynamics.

- Compare with X-ray crystallography data to confirm spatial arrangements .

Q. How can adsorption studies on indoor surfaces inform environmental fate assessments of this compound?

Methodological Answer:

- Use microspectroscopic imaging (e.g., AFM-IR) to quantify adsorption on silica or cellulose surfaces.

- Measure partition coefficients (Kd) under varying humidity (30–70% RH) to model indoor air-surface interactions.

- Reactive oxygen species (ROS) generation assays assess surface-mediated degradation pathways .

Q. What strategies optimize enantioselective synthesis of derivatives using this diketone?

Methodological Answer:

Q. How do solvent-free or green chemistry approaches impact the scalability of its synthesis?

Methodological Answer:

Q. What experimental designs address discrepancies in bioactivity studies (e.g., conflicting cytotoxicity results)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.